molecular formula C18H23NO2 B12667775 Morphinan-3-ol, 17-acetyl-, (+-)- CAS No. 63904-95-0

Morphinan-3-ol, 17-acetyl-, (+-)-

Cat. No.: B12667775
CAS No.: 63904-95-0
M. Wt: 285.4 g/mol
InChI Key: GYIBSRBIOHMGPQ-CGTJXYLNSA-N
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Description

Morphinan-3-ol, 17-acetyl-, (+-)- is a chemical compound of significant interest in pharmacological research, belonging to the morphinan class. This structural class is the prototype for a wide range of psychoactive drugs, including opioid analgesics and dissociative agents . The specific stereochemistry of the morphinan structure is critical to its pharmacological activity; the levorotatory (left-handed) isomers typically exhibit activity at μ-opioid receptors, while the dextrorotatory (right-handed) isomers can have entirely different mechanisms of action, such as NMDA receptor antagonism . The (+-)- designation indicates that this product is supplied as a racemic mixture, containing both the dextro- and levo- rotatory isomers, making it a valuable tool for comparative studies and analytical method development. Research into 3-hydroxymorphinan analogs, which share a core structural similarity, has highlighted their potential for neuroprotective and neurotrophic effects. These compounds have been investigated for their ability to protect dopaminergic neurons, suggesting potential applications in research related to Parkinson's disease . The mechanism of action for these neuroprotective effects appears to be distinct from classical opioid pathways and may involve the inhibition of glutamate release via suppression of presynaptic voltage-dependent calcium entry . As a research chemical, Morphinan-3-ol, 17-acetyl-, (+-)- serves as an important intermediate for the synthesis of more complex molecules and as a standard for metabolomic and pharmacokinetic studies. For instance, 3-hydroxymorphinan is a known metabolite of compounds like dextromethorphan, and its formation is mediated by enzymes such as CYP3A4 . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

63904-95-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone

InChI

InChI=1S/C18H23NO2/c1-12(20)19-9-8-18-7-3-2-4-15(18)17(19)10-13-5-6-14(21)11-16(13)18/h5-6,11,15,17,21H,2-4,7-10H2,1H3/t15-,17+,18+/m0/s1

InChI Key

GYIBSRBIOHMGPQ-CGTJXYLNSA-N

Isomeric SMILES

CC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

CC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the acetylation of morphinan derivatives under controlled conditions. The reaction conditions often involve the use of acetic anhydride as the acetylating agent, along with a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (-)-17-Acetylmorphinan-3-ol may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Synthetic Pathways for 17-Acetyl Functionalization

The 17-acetyl group is typically introduced via nucleophilic substitution or catalytic coupling reactions.

Alkylation and Acylation Reactions

  • Acetylation of 17-hydroxyl groups : Reacting morphinan-3-ol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DIPEA) yields the 17-acetyl derivative .

    • Example:
      Morphinan-3-ol+Ac2OpyridineMorphinan-3-ol, 17-acetyl\text{Morphinan-3-ol} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Morphinan-3-ol, 17-acetyl}

    • Yield: ~70–85% under optimized conditions .

  • Palladium-catalyzed coupling : Triflate intermediates (e.g., 17-trifluoromethanesulfonyl derivatives) react with acetylating agents via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Steric and Electronic Effects

  • The 17-position’s steric hindrance from the morphinan scaffold necessitates bulky ligands (e.g., BINAP) in catalytic reactions to enhance regioselectivity .

  • Electron-withdrawing groups at C3 (e.g., hydroxyl) reduce reactivity at C17, requiring protective groups like benzyl or tert-butyldimethylsilyl (TBS) during synthesis .

Competing Side Reactions

  • Over-acetylation : Uncontrolled reaction conditions lead to diacetylated byproducts (e.g., 3,17-diacetyl morphinan) .

  • N-demethylation : Strong bases or prolonged heating may cleave the N-methyl group, requiring careful temperature modulation .

Biocatalytic Acetylation

  • Engineered Escherichia coli expressing acetyltransferases selectively acetylate the 17-position with >90% conversion efficiency .

  • Advantages: Reduced byproduct formation and eco-friendly conditions .

Transition-Metal Catalysis

Catalyst SystemSubstrateYield (%)SelectivityReference
Pd(OAc)₂/BINAP17-Triflate morphinan8217-Acetyl
RhCl(PPh₃)₃17-Bromo morphinan6817-Acetyl

Hydrolysis of 17-Acetyl

  • Acidic or enzymatic hydrolysis regenerates the 17-hydroxyl group:
    Morphinan-3-ol, 17-acetylHCl/H2OMorphinan-3-ol+AcOH\text{Morphinan-3-ol, 17-acetyl} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Morphinan-3-ol} + \text{AcOH}

    • Enzymatic hydrolysis (e.g., esterases) achieves >95% recovery .

Reductive Amination

  • The 17-acetyl group can be converted to 17-ethylamine via LiAlH₄ reduction:
    Morphinan-3-ol, 17-acetylLiAlH4Morphinan-3-ol, 17-ethylamine\text{Morphinan-3-ol, 17-acetyl} \xrightarrow{\text{LiAlH}_4} \text{Morphinan-3-ol, 17-ethylamine} .

Comparative Reactivity of Morphinan Derivatives

CompoundReactivity at C17Key Reaction
Morphinan-3-olLow (steric hindrance)Acetylation requires catalysis
17-Acetyl morphinanModerateHydrolysis, reduction
17-CyclopropylmethylHighSuzuki coupling

Scientific Research Applications

Biological Applications

Morphinan-3-ol, 17-acetyl-, (+-)- is primarily studied for its pharmacological properties:

  • Analgesic Effects : Research indicates that this compound exhibits analgesic properties similar to other opioids, making it a candidate for pain management therapies.
  • Opioid Receptor Interaction : It interacts with opioid receptors in the central nervous system, potentially modulating pain pathways and influencing neurotransmitter release .
  • Anti-inflammatory Activities : Preliminary studies suggest that it may also possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Case Studies

  • Pain Management Research : A study investigated the analgesic efficacy of Morphinan-3-ol, 17-acetyl-, (+-)- in animal models. Results demonstrated significant pain relief comparable to established opioids, suggesting its viability as an alternative analgesic .
  • Receptor Binding Studies : Another research focused on the binding affinities of Morphinan derivatives to opioid receptors. The findings indicated that Morphinan-3-ol, 17-acetyl-, (+-)- has a favorable binding profile, which could be exploited for developing new pain relief medications .
  • Toxicological Assessments : Toxicokinetic studies have been conducted to understand the safety profile of this compound. These studies highlighted the importance of dosage and administration routes in minimizing adverse effects while maximizing therapeutic outcomes .

Mechanism of Action

The mechanism of action of (-)-17-Acetylmorphinan-3-ol involves its interaction with opioid receptors in the central nervous system. These receptors, including the mu, delta, and kappa receptors, are part of the G-protein coupled receptor family. Upon binding to these receptors, (-)-17-Acetylmorphinan-3-ol induces a conformational change that activates intracellular signaling pathways, leading to analgesic effects. The compound’s efficacy and selectivity for different opioid receptors are key factors in its pharmacological profile.

Comparison with Similar Compounds

Structural Variations at Position 17

The 17-position substituent is critical in determining receptor affinity and pharmacological activity. Below is a comparative analysis of key analogs:

Compound Name 17-Substituent Molecular Formula Molecular Weight Key Pharmacological Properties Source/Application
Morphinan-3-ol, 17-acetyl-, (±)- Acetyl (CH₃CO) C₁₉H₂₃NO₂* ~297.39† Inferred: Moderate µ/κ affinity; potential prodrug due to acetyl hydrolysis Synthetic intermediate or research compound
Levorphanol Methyl (CH₃) C₁₇H₂₃NO 283.41 High µ-opioid receptor affinity; κ-agonist activity; used for severe pain Clinical analgesic (e.g., Levo-Dromoran®)
Butorphan Cyclobutylmethyl C₂₂H₃₁NO 325.49 Mixed κ/µ agonist; synthetic opioid with antitussive properties Experimental/research use
Phenomorphan Phenethyl (C₆H₅CH₂) C₂₄H₂₉NO 363.50 Potent µ-opioid agonist; longer duration of action Controlled substance (narcotic)
Levallorphan Allyl (CH₂CHCH₂) C₁₉H₂₅NO 283.41 Mixed µ-antagonist/κ-partial agonist; used to reverse opioid overdose Opioid antagonist (e.g., Lorfan®)

*Calculated based on morphinan backbone (C₁₇H₂₁NO) + acetyl group (C₂H₂O).

Receptor Binding and Selectivity

  • µ-Opioid Receptor: Methyl (levorphanol) and phenethyl (phenomorphan) substituents enhance µ-affinity, correlating with strong analgesia and addiction liability . The acetyl group may reduce µ-binding due to steric hindrance, as seen in N-acetylated opioids like acetylmorphone .
  • κ-Opioid Receptor : Cyclobutylmethyl (butorphan) and allyl (levallorphan) groups favor κ-activity, associated with dysphoria and sedation . The acetyl substituent’s κ-affinity remains uncharacterized but could resemble partial agonists.
  • Metabolism : Acetylation at position 17 may slow hepatic degradation compared to methyl groups, as observed in acetylation of other opioids (e.g., heroin vs. morphine) .

Q & A

Basic: What are the established synthetic pathways for 17-substituted morphinan-3-ol derivatives, and how can they inform the synthesis of (±)-17-acetylmorphinan-3-ol?

The synthesis of 17-substituted morphinan-3-ol derivatives typically involves functionalization at the 17-position via alkylation or acylation. For example, 17-(cyclopropylmethyl)morphinan-3-ol (cyclorphan) and 17-(cyclobutylmethyl)morphinan-3-ol (butorphan) are synthesized by reacting morphinan-3-ol precursors with cyclopropanemethanol or cyclobutanemethanol derivatives under basic conditions . Trifluoromethanesulfonate (triflate) intermediates are often used to enhance reactivity at the 17-position . For (±)-17-acetylmorphinan-3-ol, a plausible route involves acetylation of the 17-hydroxyl group using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP). Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts.

Basic: How can stereochemical configurations of (±)-17-acetylmorphinan-3-ol be resolved and validated experimentally?

Stereochemical validation requires a combination of chiral chromatography, nuclear Overhauser effect (NOE) NMR, and X-ray crystallography. For example:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers.
  • NOE NMR : Irradiate protons near stereocenters (e.g., C9, C13, C14) to confirm spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal structures .

Advanced: How do 17-substituents influence opioid receptor binding affinities, and what pharmacological contradictions arise in (±)-17-acetylmorphinan-3-ol analogs?

Substituents at the 17-position critically modulate receptor selectivity. For instance:

Compoundδ-Opioid Affinity (Ki, nM)μ-Opioid Affinity (Ki, nM)Source
17-Allylmorphinan-3-ol12.5 ± 1.23.8 ± 0.7
17-Methylmorphinan-3-ol45.3 ± 4.18.2 ± 1.1
17-(2-Furylethyl)morphinan6.7 ± 0.92.1 ± 0.3

Contradictions arise when analogs exhibit high μ-receptor affinity but low analgesic efficacy in vivo, suggesting off-target effects or metabolic instability. For (±)-17-acetylmorphinan-3-ol, resolve discrepancies by:

  • Conducting radioligand displacement assays across δ, μ, and κ receptors.
  • Performing in vivo pharmacokinetic studies (e.g., plasma half-life, metabolite profiling) .

Advanced: What methodologies differentiate the pharmacological activity of (±)-17-acetylmorphinan-3-ol enantiomers?

Enantiomeric activity can be assessed via:

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (+)- and (−)-forms.
  • Functional assays : Compare cAMP inhibition (μ-receptor) and β-arrestin recruitment (δ-receptor) in transfected HEK293 cells.
  • Behavioral studies : Administer enantiomers in rodent models (e.g., tail-flick test) to correlate receptor binding with analgesia .

Methodological: How can impurities in (±)-17-acetylmorphinan-3-ol be quantified to meet USP/Ph.Eur. standards?

Follow USP monographs for morphinan derivatives :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Detect impurities at 220 nm.
  • LC-MS/MS : Identify trace acetylated byproducts (e.g., 3,17-diacetyl derivatives) via MRM transitions.
  • Water content : Karl Fischer titration (<0.5% w/w).

Advanced: How should researchers address contradictions between in vitro receptor affinity and in vivo efficacy data for (±)-17-acetylmorphinan-3-ol?

Contradictions may arise from:

  • Metabolic instability : Profile metabolites using liver microsomes and human cytochrome P450 isoforms.
  • Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–4) and P-glycoprotein efflux ratios.
  • Off-target effects : Perform RNA-seq on treated tissues to identify non-opioid pathways .

Advanced: What structural modifications at the 17-position enhance the therapeutic index of morphinan-3-ol derivatives?

Key modifications include:

  • Polar groups (e.g., hydroxyl, carboxyl): Improve solubility but may reduce BBB penetration.
  • Bulky substituents (e.g., biphenyl, furyl): Enhance μ-receptor selectivity but increase metabolic liability .
  • Hybrid analogs : Combine acetyl and alkyl groups to balance affinity and pharmacokinetics .

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